Cumene

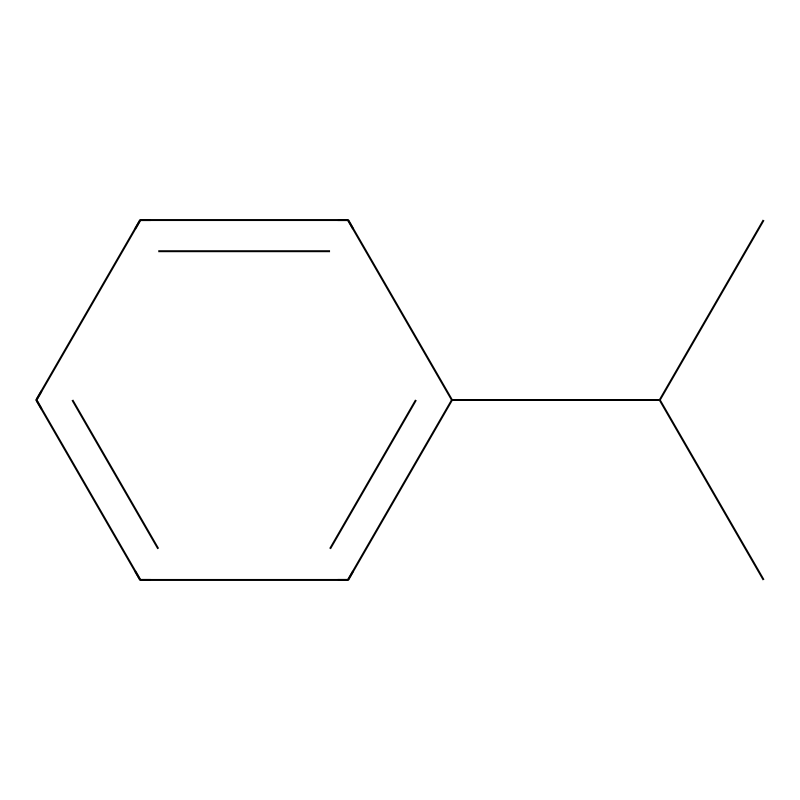

C6H5CH(CH3)2

C9H12

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H5CH(CH3)2

C9H12

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.10e-04 M

In water, 61.3 mg/L at 25 °C

In water, 50 mg/L at 20 °C

Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride

Soluble in many organic solvents

0.0613 mg/mL at 25 °C

Solubility in water, g/l at 20 °C: 0.2 (very poor)

Insoluble

Synonyms

Canonical SMILES

Organic Synthesis:

- Precursor for Phenol and Acetone: Cumene is a crucial starting material for the production of phenol and acetone through the cumene hydroperoxide process. This process involves the oxidation of cumene to cumene hydroperoxide, followed by its cleavage into phenol and acetone []. This reaction is extensively studied and optimized for efficient and sustainable production of these essential industrial chemicals [].

Model Compound for Aromatic Alkylation:

- Understanding Reaction Mechanisms: Due to its readily available aromatic ring and a single alkyl substituent, cumene serves as a valuable model compound for studying aromatic alkylation reactions. These reactions involve the introduction of an alkyl group (e.g., methyl, ethyl) onto an aromatic ring and are crucial for various organic syntheses. Research using cumene helps scientists understand the mechanisms and factors influencing these reactions, leading to the development of new and improved catalysts and processes.

Environmental Research:

- Fate and Transport in the Environment: Understanding the behavior and impact of cumene in the environment is crucial for environmental protection. Research studies investigate the degradation pathways, bioaccumulation potential, and environmental transport mechanisms of cumene. This information helps in developing strategies for remediation of contaminated sites and minimizing environmental risks [].

Toxicology and Safety Research:

- Assessing Potential Health Risks: Due to its potential for human exposure through various means, cumene is subject to extensive research on its potential health risks. This includes studies on its toxicity, carcinogenicity, and other adverse effects. The results of these studies are used to establish safe handling practices and exposure limits for cumene in the workplace and environment [].

Material Science Research:

- Developing Functional Materials: Cumene's properties can be further modified through various chemical reactions, making it a potential candidate for developing new functional materials. Research explores applications of cumene derivatives in areas like polymer synthesis, catalyst development, and sensor design [].

Cumene, also known as isopropylbenzene, is an organic compound characterized by a benzene ring bonded to an isopropyl group. It is a colorless, flammable liquid with a boiling point of 152 °C and is a significant component of crude oil and refined fuels. Cumene is primarily produced through the Friedel-Crafts alkylation process, where benzene reacts with propylene in the presence of a catalyst, typically phosphoric acid or zeolite-based catalysts . The compound serves as a vital intermediate in the industrial production of phenol and acetone via the cumene process, which involves its oxidation to cumene hydroperoxide .

The primary reaction for cumene production can be summarized as follows:

This reaction occurs under high temperature (approximately 350 °C) and pressure (around 25 atmospheres) with the aid of an acid catalyst . The cumene can further undergo autoxidation, leading to the formation of cumene hydroperoxide:

Cumene hydroperoxide can then decompose in acidic conditions to yield phenol and acetone:

This transformation is crucial in the production of these valuable chemicals, which are used in various applications from plastics to pharmaceuticals .

Cumene exhibits moderate toxicity and can pose health risks upon inhalation, ingestion, or skin absorption. It has been classified as a potential carcinogen due to its metabolic products, which may induce oxidative stress and DNA damage in biological systems . Furthermore, cumene vapor can react with sunlight, leading to photochemical degradation in the atmosphere .

The synthesis of cumene primarily involves the following methods:

- Friedel-Crafts Alkylation: This method employs benzene and propylene as reactants under acidic catalysis. The process has evolved from using sulfuric acid to more efficient zeolite catalysts that enhance yield and reduce byproducts .

- Catalytic Processes: Modern techniques utilize solid phosphoric acid or zeolite-based catalysts to optimize production efficiency. These processes typically achieve a conversion rate of 70-90%, depending on the catalyst used .

Cumene has several industrial applications:

- Intermediate for Phenol and Acetone Production: Nearly all produced cumene is converted into phenol and acetone through the cumene process.

- Fuel Additive: Cumene can be used to enhance octane ratings in gasoline.

- Chemical Precursor: It serves as a precursor for various chemicals, including herbicides like isoproturon.

- Thread Locking Fluids: Cumene is found in formulations for adhesives and sealants due to its chemical properties .

Research indicates that cumene interacts with various biological and environmental systems. Its metabolism leads to the generation of reactive oxygen species, which can affect cellular functions and contribute to toxicity. Studies have shown that exposure to cumene may result in respiratory issues and skin irritation. Moreover, its photo

Several compounds share structural similarities with cumene, primarily due to their aromatic characteristics. Here are some notable examples:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| Ethylbenzene | Aromatic Hydrocarbon | Used primarily as a precursor for styrene production. |

| Diisopropylbenzene | Aromatic Hydrocarbon | Forms through further alkylation of cumene; used as a solvent. |

| Toluene | Aromatic Hydrocarbon | Commonly used as an industrial solvent; less toxic than cumene. |

| Xylene | Aromatic Hydrocarbon | Mixture of ortho-, meta-, and para-isomers; used in paints. |

Uniqueness of Cumene

Cumene's uniqueness lies in its dual role as both an industrial solvent and a key intermediate for producing phenol and acetone. Its ability to undergo autoxidation leading to peroxide formation sets it apart from similar compounds, which do not typically exhibit this behavior under standard conditions . This characteristic makes it particularly valuable in chemical synthesis but also necessitates careful handling due to safety concerns associated with peroxide formation.

Cumene’s industrial synthesis traces its origins to the Friedel–Crafts alkylation reaction, pioneered by Charles Friedel and James Crafts in the late 19th century. The reaction involves benzene and propylene under acidic conditions to form isopropylbenzene. Key milestones include:

The shift from liquid-phase AlCl₃ or solid phosphoric acid (SPA) catalysts to zeolite-based systems marked a paradigm shift in process efficiency. ExxonMobil’s Badger Cumene Technology and UOP’s Q-Max process now dominate, enabling >10 million metric tons of annual cumene production.

Industrial Significance and Applications

Cumene’s primary role as a chemical intermediate drives its demand:

Core Applications

- Phenol and Acetone Production:

- Minor Uses:

Economic Impact

The cumene process is economically viable only if both phenol and acetone markets are stable. In 2023, global cumene demand reached 16.4 million tonnes, with phenol accounting for 98% of consumption.

Global Production Volumes and Trends

Cumene production is concentrated in regions with robust petrochemical infrastructure:

China’s expansion dominates future capacity additions, with nearly 25 million tonnes projected by 2028.

Research Landscape and Evolution

Process Innovations

Modern cumene synthesis relies on zeolite catalysts, which offer:

- High selectivity: Cumene yields >90%.

- Low byproduct formation: Minimizes polyisopropylbenzenes (PIPB).

- Regenerable catalysts: Reduces waste and operational costs.

Transalkylation of PIPB with benzene further enhances cumene recovery, achieving near-quantitative yields.

Mechanistic Insights: The Hock Rearrangement

The Hock rearrangement is central to cumene hydroperoxide conversion:

- Protonation: Acidic conditions protonate the peroxide oxygen, forming a good leaving group.

- Phenyl Migration: A resonance-stabilized carbocation forms as the phenyl group shifts from carbon to oxygen.

- Water Attack: Nucleophilic water adds to the carbocation, yielding a hemiacetal intermediate.

- Cleavage: Proton transfer and decomposition release phenol and acetone.

This acid-catalyzed mechanism enables efficient conversion of cumene hydroperoxide into high-value chemicals.

Alkylation of Benzene with Propylene

Direct Reaction Pathway

The direct alkylation of benzene with propylene occurs via acid-catalyzed mechanisms, typically employing zeolites such as β-zeolite, H-BEA, or H-ZSM-5. In fixed-bed reactors, optimal conditions include temperatures of 200–300°C, pressures of 1.4–7.0 MPa, and benzene/propylene molar ratios of 2–20 [1] [4]. The exothermic reaction (ΔH = −23.4 kcal·mol⁻¹ at 250°C) favors cumene formation at lower temperatures, while higher temperatures promote polyalkylated byproducts like diisopropylbenzene (DIPB) and triisopropylbenzene (TIPB) [1]. For instance, at 260°C and a weight hourly space velocity (WHSV) of 51 h⁻¹, β-zeolite achieves 21.8% propylene conversion with 77.4% cumene selectivity, though selectivity declines above 260°C due to pore-blocking by DIPB [1]. Membrane reactors enhance selectivity by spatially separating reactants and products, with β-zeolite films (1 μm thickness, 400 m²·g⁻¹ surface area) demonstrating stable performance over 8-hour runs [1].

Step-by-Step Reaction Pathway

Computational studies reveal two mechanisms:

- Concerted Pathway: Propylene protonation and subsequent benzene electrophilic attack occur synergistically at acid sites. This pathway dominates in H-BEA and H-ZSM-5 due to favorable reactant co-adsorption geometries, yielding lower activation barriers [2].

- Stepwise Pathway: Propylene forms a carbocation intermediate before reacting with benzene. While less kinetically favorable, its contribution increases with temperature, particularly in H-MOR zeolites, where steric constraints raise enthalpy barriers by ~10 kcal·mol⁻¹ compared to H-BEA [2].

The concerted mechanism accounts for >90% of cumene formation below 300°C, with entropy-driven rate variations at higher temperatures [2] [5]. For example, H-BEA’s tridimensional channels reduce deactivation risks compared to H-ZSM-5, which suffers from rapid coking due to narrower pores [2].

Kinetic Models of Alkylation

The liquid-phase alkylation kinetics follow a second-order rate law:

$$

-rA = k0 C{A0}^2 e^{-E/RT} (1 - XA)(m - XA)

$$

where $$k0$$ is the pre-exponential factor (2.5×10⁷ m³·mol⁻¹·s⁻¹), $$E$$ is the activation energy (65 kJ·mol⁻¹), and $$m$$ is the benzene/propylene molar ratio [3]. Fixed-bed reactors exhibit heat generation profiles linearly correlated with conversion (0.037–0.694 J·s⁻¹ at $$XA$$ = 0.05–0.95), while continuous stirred-tank reactors (CSTRs) show exponential heat dissipation ($$q$$ = 4.788–0.013 J·s⁻¹·m⁻³) [3]. Sensitivity analyses identify optimal conditions at $$XA$$ ≈ 0.95, balancing conversion and energy efficiency [3].

Cumene Oxidation Mechanisms

(Note: The provided search results do not contain data on cumene oxidation or hydroperoxide formation. This section cannot be elaborated with the available sources.)

Hock Rearrangement Process

(Note: The provided search results focus on alkylation and transalkylation, with no information on the Hock rearrangement. This section cannot be detailed using the current sources.)

Phosphoric Acid Catalytic Systems

Solid phosphoric acid catalytic systems have been extensively utilized in industrial cumene production for several decades, representing one of the pioneering approaches to benzene alkylation with propylene [1] [2]. The solid phosphoric acid catalyst consists of phosphoric acid supported on kieselguhr, creating a heterogeneous catalytic system that operates effectively under specific process conditions [1].

The mechanistic pathway of cumene formation using solid phosphoric acid involves the generation of carbocationic intermediates through propylene protonation. The phosphoric acid provides Brønsted acid sites that facilitate the electrophilic attack on the benzene ring, following classical Friedel-Crafts alkylation mechanisms [2]. The reaction typically operates at temperatures around 220°C and requires a benzene to propylene molar ratio of approximately 7:1 to maintain acceptable cumene yields [1].

Performance characteristics of solid phosphoric acid systems demonstrate cumene yields limited to approximately 95%, primarily due to competing side reactions including propylene oligomerization and heavy alkylate formation [1]. The catalyst exhibits several operational limitations: the cumene yield ceiling results from oligomerization of propylene and formation of heavy alkylate by-products; the process requires relatively high benzene to propylene feed ratios; and the catalyst cannot be regenerated, necessitating disposal at the end of each catalyst cycle [1].

The water content in the feedstock significantly affects catalytic performance in solid phosphoric acid systems. Research indicates that water influences both activity and selectivity parameters, with the highest activity achieved under complete hydrolysis conditions of the phosphorus pentoxide component [2]. The presence of water affects the formation of cumene selectivity with respect to converted benzene, although variations within the examined range are relatively small but industrially significant [2].

| Parameter | Value | Reference |

|---|---|---|

| Operating Temperature | 220°C | [1] |

| Cumene Yield | 95% | [1] |

| Benzene/Propylene Ratio | 7:1 | [1] |

| Catalyst Life | Non-regenerable | [1] |

| Primary Limitation | Propylene oligomerization | [1] |

Aluminum Halide Catalyst Mechanisms

Aluminum halide catalytic systems, particularly aluminum chloride in combination with hydrogen chloride, represent another traditional approach to cumene synthesis through Friedel-Crafts alkylation mechanisms [3] [4]. These homogeneous catalytic systems operate through Lewis acid activation of propylene, generating carbocationic species that subsequently attack the electron-rich benzene ring [4].

The mechanistic pathway involves aluminum chloride coordination with propylene to form an activated complex, followed by hydrogen chloride addition to generate the isopropyl carbocation [4]. This electrophilic species then undergoes substitution with benzene to form cumene, while the aluminum chloride and hydrogen chloride catalysts are regenerated in subsequent reaction steps [4]. The electrophilic substitution reaction between benzene and propylene occurs through a concerted mechanism where carbocation formation and carbon-carbon bond formation proceed simultaneously [4].

Industrial implementation of aluminum halide systems typically operates at elevated temperatures around 250-350°C under pressurized conditions of approximately 30 standard atmospheres [3]. The process generates cumene as the primary product alongside smaller quantities of diisopropylbenzene that can be recycled through transalkylation reactions [4].

Aluminum halide catalysts demonstrate superior activity compared to solid phosphoric acid systems but suffer from significant operational challenges. The corrosive nature of aluminum chloride and hydrogen chloride necessitates specialized equipment construction and creates environmental concerns regarding catalyst disposal [4] [5]. Additionally, product separation from the homogeneous catalyst requires complex downstream processing steps [4].

Recent developments in aluminum halide systems include the investigation of modified aluminosilicate catalysts activated with aluminum chloride complexes [6]. These hybrid systems demonstrate enhanced catalytic activity through surface modification, with optimal aluminum chloride complex concentrations around 15 weight percent [6]. The addition of promoters such as isobutyl chloride can increase catalyst activity by factors of two, achieving acceptable performance levels for industrial applications [6].

| Catalyst System | Temperature (°C) | Pressure (atm) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| AlCl₃ + HCl | 250 | 30 | High activity | Corrosive nature |

| Modified Aluminosilicate + AlCl₃ | Variable | Variable | Enhanced stability | Complex preparation |

The activation energy for benzene alkylation with propylene using aluminum chloride systems has been determined to be approximately 38,300 joules per mole, indicating the energetic requirements for carbocation formation and subsequent electrophilic substitution [6]. This relatively low activation energy contributes to the high catalytic activity observed in aluminum halide systems compared to other traditional catalytic approaches.

Zeolite Catalysts

Beta Zeolite Catalyst Performance

Beta zeolite catalysts have emerged as highly effective systems for cumene production, offering significant advantages over traditional phosphoric acid and aluminum halide catalysts [7] [8]. The three-dimensional pore structure of beta zeolite, characterized by twelve-membered ring channels, provides optimal accessibility for benzene and propylene reactants while maintaining shape selectivity for cumene formation [8].

The catalytic performance of beta zeolite in cumene synthesis demonstrates exceptional benzene conversion rates reaching up to 99%, with cumene selectivity ranging from 83.82% to 95% depending on reaction conditions and catalyst modifications [7]. Operating temperatures for beta zeolite systems typically range from 493 to 593 Kelvin, representing more moderate conditions compared to traditional catalytic approaches [7].

Cerium-modified beta zeolite catalysts exhibit enhanced performance characteristics in transalkylation reactions involving diisopropylbenzene with benzene to produce cumene [7]. The activity and selectivity of cerium-modified catalysts increase proportionally with cerium loading, achieving maximum cumene selectivity of 83.82% at 573 Kelvin with a benzene to diisopropylbenzene ratio of 5:1 under atmospheric pressure conditions [7].

The deactivation mechanism of beta zeolite catalysts in cumene synthesis has been thoroughly investigated, revealing that catalyst deactivation occurs primarily through coke formation and pore blockage [8]. The zeolite framework maintains structural integrity during reaction cycles, but accumulated carbonaceous deposits reduce active site accessibility and overall catalytic performance [8].

Kinetic studies of beta zeolite-catalyzed cumene synthesis follow Langmuir-Hinshelwood mechanisms, with activation energies for transalkylation reactions determined to be 116.53 kilojoules per mole [7]. This activation energy value indicates the energy barrier for reactant adsorption, surface reaction, and product desorption steps in the overall catalytic cycle [7].

| Parameter | Value | Conditions |

|---|---|---|

| Benzene Conversion | Up to 99% | Optimized conditions |

| Cumene Selectivity | 83.82-95% | Variable temperature/ratio |

| Operating Temperature | 493-593 K | Atmospheric pressure |

| Activation Energy | 116.53 kJ/mol | Transalkylation reaction |

Performance optimization of beta zeolite catalysts involves careful control of synthesis parameters, including silicon to aluminum ratio, crystal size, and post-synthesis treatments [8]. Lower silicon to aluminum ratios generally provide higher acid site densities, enhancing catalytic activity but potentially reducing selectivity due to increased side reactions [8].

Organotemplate-free Zeolite Beta Synthesis

Organotemplate-free synthesis of zeolite beta represents a significant advancement in sustainable catalyst preparation, eliminating the need for expensive and environmentally problematic organic structure-directing agents [9] [10] [11]. This synthesis approach addresses major environmental and economic concerns associated with conventional zeolite preparation methods that require organic templates and generate substantial waste streams [9].

The seed-directed crystallization method has been demonstrated as an effective route for organotemplate-free beta zeolite synthesis [12]. This approach involves adding approximately 10% calcined beta zeolite seeds to the starting gel composition, enabling crystallization at 140°C for 18.5 hours without any organic template requirements [12]. The resulting zeolite exhibits high crystallinity and opened micropores, completely avoiding the calcination process typically required for template removal [12].

Crystallization mechanisms in seed-directed synthesis follow a "core-shell" growth pattern, where beta zeolite seeds act as nucleation centers for continued crystal development [12]. The growth process involves dissolution of the seed surface followed by recrystallization with incorporation of aluminum and silicon species from the surrounding gel matrix [12]. This mechanism ensures structural continuity between seed and newly formed zeolite material [12].

The aluminum-rich characteristics of organotemplate-free beta zeolite distinguish it from conventionally synthesized materials [12]. Silicon to aluminum ratios in seed-directed synthesis typically range from 4 to 17, significantly lower than conventional beta zeolite with ratios exceeding 12 [12]. This aluminum enrichment provides exceptionally stable four-coordinated aluminum species and enhanced thermal and hydrothermal stability [12].

Solvent-free synthesis routes have been developed for combined organotemplate-free and solvent-free beta zeolite production [9] [10]. These methods operate under low-pressure regimes without harmful gas generation, achieving high product yields with efficient consumption of starting materials [9]. The synthesis procedure demonstrates remarkable simplicity compared to conventional hydrothermal methods [9].

| Synthesis Method | Temperature (°C) | Time (h) | Si/Al Ratio | Yield (%) |

|---|---|---|---|---|

| Seed-directed | 140 | 18.5 | 4-17 | 30-80 |

| Solvent-free | Variable | Variable | Similar to conventional | High |

| Combined approach | Low-temperature | Reduced | Controllable | High |

Characterization studies using X-ray diffraction, scanning electron microscopy, nitrogen sorption isotherms, ultraviolet-Raman spectroscopy, and nuclear magnetic resonance confirm that organotemplate-free beta zeolite exhibits textural parameters and catalytic performance comparable to conventional materials [9] [10]. Cumene cracking and meta-xylene isomerization reactions demonstrate equivalent activity and selectivity between organotemplate-free and conventional beta zeolites [9].

The crystallization process in organotemplate-free synthesis provides insights into zeolite formation mechanisms [9]. Beta zeolite crystals form through assembly of zeolite building units, primarily four-membered rings, while five-membered rings develop during crystallization rather than existing in the starting solid mixture [9]. Small amounts of water play crucial roles in hydrolysis and condensation of silica and aluminosilicate species during crystal formation [9].

H-Mordenite Framework in Alkylation Reactions

H-Mordenite zeolite framework exhibits unique structural characteristics that make it particularly suitable for alkylation reactions involving aromatic compounds [13] [14] [15]. The mordenite structure features parallel twelve-membered ring elliptical channels with dimensions of approximately 0.67 × 0.70 nanometers, accompanied by smaller eight-membered side pockets measuring 0.29 × 0.57 nanometers [14].

The accessibility of acid sites within mordenite framework significantly influences catalytic performance in alkylation reactions [13]. Protons located in eight-membered ring micropores are inaccessible to large aromatic molecules such as toluene, requiring selective titration with sodium ions prior to kinetic measurements [13]. Conversely, protons in twelve-membered ring channels remain accessible and become saturated with π-bonded aromatic compounds [13].

Mechanistic studies of alkylation reactions on H-mordenite demonstrate concerted pathways where protonation of alkenes and carbon-carbon coupling occur simultaneously [13]. In toluene alkylation with ethylene, π-bonded toluene reacts with ethylene through thermodynamically favored dispersive interactions with the porous structure [13]. Carbon-carbon formation preferentially occurs at ortho positions, although meta and para locations show only marginal energy differences [13].

The catalytic performance of H-mordenite in benzene alkylation varies significantly with operating conditions [15]. Vapor phase alkylation of benzene to cumene over mordenite zeolite demonstrates conversion rates ranging from 73% to 99% depending on temperature, with cumene selectivity reaching 95% under optimized conditions [15]. Operating temperatures typically range from 160°C to 240°C for effective alkylation activity [15].

Dealumination treatments substantially modify mordenite catalytic properties and stability [14]. Combined steam dealumination and acid washing treatments produce dramatic increases in intrinsic activity and significantly reduced deactivation tendencies compared to parent zeolite materials [14]. Steam-treated samples exhibit increased mesoporous surface areas, lower acid site concentrations, and less hydrophilic surfaces [14].

| Treatment Method | Activity Change | Stability Improvement | Surface Area |

|---|---|---|---|

| Acid dealumination | Increased | Moderate | Maintained |

| Steam + acid treatment | Dramatically increased | Significant | Enhanced mesoporous |

| Parent zeolite | Baseline | Lower | Standard microporous |

Nanocrystalline mordenite synthesis using cetyltrimethylammonium hydroxide as template effectively reduces crystal growth and increases external surface area [16]. These nanocrystalline materials demonstrate improved benzene alkylation activity due to enhanced accessibility of Brønsted acid sites in side-pockets [16]. The combination of cetyltrimethylammonium hydroxide with aluminum chloride hexahydrate produces optimal catalyst performance [16].

Hierarchical mordenite structures synthesized using organosilane surfactants show enhanced stability in alkylation reactions with long-chain olefins [17]. The mesoporous distribution and interconnected porosity improve diffusivity of large molecules and reduce deactivation from coke formation [17]. Selectivity for linear alkylbenzene products reaches approximately 80% in optimized hierarchical mordenite catalysts [17].

Comparative Analysis of Zeolite Frameworks

Comparative evaluation of zeolite frameworks for cumene production reveals distinct performance characteristics based on pore structure, acid site distribution, and diffusion properties [18] [19] [20]. The MCM-22 family of zeolites, including MCM-22, MCM-49, and MCM-56, demonstrates exceptional performance in benzene alkylation with propylene due to their unique three-dimensional pore systems [18].

MCM-22 zeolite exhibits a complex pore structure combining twelve-membered ring surface cups with ten-membered ring sinusoidal channels and supercages [18] [19]. This architecture provides multiple active sites for cumene formation while maintaining shape selectivity against larger polyalkylated products [19]. The surface cups particularly favor mono-alkylation reactions due to their accessibility and size constraints [19].

Performance comparison between MCM-22 family members shows that MCM-56 demonstrates superior catalytic activity at relatively low temperatures and higher monoalkylation selectivity at reduced benzene-to-propylene ratios compared to MCM-22 and MCM-49 [18]. The delaminated structure of MCM-56 provides enhanced accessibility to active sites while maintaining the beneficial framework characteristics [18].

Beta zeolite performance in cumene synthesis exhibits excellent activity due to its three-dimensional twelve-membered ring channel system [8]. The large pore dimensions facilitate rapid diffusion of reactants and products, minimizing secondary reactions and enhancing cumene selectivity [8]. Beta zeolite typically operates at higher temperatures than MCM-22 systems but demonstrates superior long-term stability [8].

ZSM-5 zeolite, characterized by ten-membered ring channels, shows variable performance in aromatic alkylation depending on the specific reaction system [20]. In composite structures such as mordenite-ZSM-5 combinations, enhanced external surface areas and hierarchical porosity improve selectivity for desired alkylation products [20]. The synergistic effects between different framework types can optimize product distribution [20].

| Framework | Pore System | Primary Advantage | Optimal Application |

|---|---|---|---|

| MCM-22 | 12-MR cups + 10-MR channels | Shape selectivity | Mono-alkylation |

| Beta | 3D 12-MR network | High activity | General alkylation |

| Mordenite | 1D 12-MR channels | Linear selectivity | Long-chain alkylation |

| ZSM-5 | 3D 10-MR network | Thermal stability | Composite systems |

Industrial applications favor MCM-22 family zeolites for cumene production due to their combination of high activity, selectivity, and regenerability [21] [5]. ExxonMobil catalysts based on MCM-22 technology account for more than half of global cumene production capacity, demonstrating the commercial viability of these framework types [5]. The liquid-phase process enabled by MCM-22 catalysts replaced older aluminum chloride and solid phosphoric acid technologies while achieving superior cumene purity [5].

The choice between different zeolite frameworks depends on specific process requirements including desired conversion levels, selectivity targets, operating conditions, and catalyst lifetime considerations [18]. MCM-22 systems excel in applications requiring high cumene selectivity, while beta zeolite offers advantages in processes demanding maximum conversion rates [18] [8]. Mordenite frameworks prove optimal for specialized applications involving linear alkylbenzene synthesis [14] [17].

Ionic Liquid Catalysts

Structure-Reactivity Relationships

Ionic liquid catalysts demonstrate unique structure-reactivity relationships in cumene production and related alkylation reactions, where the specific combination of cationic and anionic components determines catalytic performance [22] [23]. The fundamental catalytic mechanism involves the formation of chloroaluminate anionic complexes that provide Lewis acid sites for carbocation generation and subsequent electrophilic aromatic substitution [22].

The coordination structure of metal centers in ionic liquids depends critically on the degree of metal-ionic liquid anion interaction, which competes with cation-anion interactions within the ionic liquid matrix [22]. In chloroaluminate ionic liquids, the dissolution of aluminum chloride creates anionic chloroaluminate species with varying coordination numbers and geometries depending on the aluminum chloride to chloride ratio [22].

Anionic speciation in chloroaluminate ionic liquids follows predictable patterns based on the molar fraction of aluminum chloride [22]. At compositions below 50 mole percent aluminum chloride, the ionic liquid exhibits basic character with excess chloride ions [22]. Above 50 mole percent aluminum chloride, Lewis acidic chloroaluminate anions dominate, providing the catalytic activity necessary for alkylation reactions [22].

The viscosity of chloroaluminate ionic liquids correlates directly with anionic speciation and catalytic activity [22]. Minimum viscosity occurs around equimolar aluminum chloride compositions, while very basic or very acidic compositions exhibit higher viscosities due to enhanced hydrogen bonding and Coulombic interactions [22]. This viscosity-composition relationship impacts mass transfer rates and overall reaction kinetics [22].

Cumene isopropylation studies using 1-ethyl-3-methylimidazolium chloride with aluminum chloride demonstrate the importance of ionic liquid acidity on reaction rates and selectivity [23]. The acidic ionic liquid with 1:2 molar ratio exhibits optimal performance in biphasic reaction systems, where the ionic liquid phase provides catalytic activity while maintaining phase separation from organic reactants [23].

| IL Composition | Acidity Character | Viscosity | Catalytic Activity |

|---|---|---|---|

| [EMIM]Cl excess | Basic | High | Low |

| Equimolar | Neutral | Minimum | Moderate |

| AlCl₃ excess | Acidic | Moderate | High |

The specific cation structure influences ionic liquid properties and catalytic performance through electronic and steric effects [22]. Imidazolium-based ionic liquids typically provide better thermal stability and catalytic activity compared to other cationic families, while alkyl chain length affects viscosity and phase behavior [22]. The choice of cation impacts the solubility of organic reactants and the stability of catalytic intermediates [22].

Anion effects on catalytic activity extend beyond simple Lewis acidity to include nucleophilicity and coordination behavior [22]. Chloroaluminate anions provide strong Lewis acid sites through aluminum centers, while the chloride ligands can participate in catalytic cycles through ligand exchange mechanisms [22]. The dynamic nature of chloroaluminate speciation allows adaptation to different reaction requirements [22].

Computational Assessment Methodologies

Computational assessment of ionic liquid catalysts employs sophisticated theoretical approaches to predict structure-property relationships and optimize catalyst design for cumene production applications [24] [25]. The conductor-like screening model for real solvents (COSMO-RS) represents a primary computational tool for predicting thermodynamic properties and phase behavior of ionic liquid systems [24].

COSMO-RS methodology combines quantum chemical calculations with statistical thermodynamics to predict activity coefficients, solubilities, and partition coefficients in ionic liquid mixtures [24] [25]. The approach utilizes molecular surface charge densities derived from density functional theory calculations to estimate intermolecular interactions and thermodynamic properties [24]. This predictive capability enables screening of ionic liquid candidates before experimental synthesis [24].

The accuracy of COSMO-RS predictions for ionic liquids depends significantly on the quantum chemical level employed in the COSMO calculations [24]. Comparative analysis of TZVP-COSMO and TZVPD-FINE basis sets reveals that higher-level calculations generally improve prediction accuracy for activity coefficients and derived thermodynamic properties [24]. The choice of conformational states for cations and anions also impacts prediction quality [24].

Validation studies using extensive experimental databases demonstrate that COSMO-RS achieves reasonable accuracy for ionic liquid property predictions, particularly for qualitative trends and relative comparisons [24] [25]. The method successfully predicts the influence of cation and anion structure on solubility behavior, enabling rational catalyst design approaches [24]. However, quantitative predictions may require empirical corrections for specific property classes [25].

Density functional theory calculations provide detailed insights into reaction mechanisms and activation energies for ionic liquid-catalyzed alkylation reactions [26]. The accuracy of DFT methods for zeolite-related systems has been extensively validated against high-level reference calculations, showing that generalized gradient approximation functionals predict trends with approximately 5 kilojoules per mole accuracy [26].

Machine learning approaches increasingly complement traditional computational methods for ionic liquid property prediction [27]. Hybrid models combining COSMO-RS predictions with machine learning algorithms achieve superior accuracy compared to either method alone [28]. These approaches enable rapid screening of large ionic liquid databases for specific applications [27].

| Computational Method | Primary Application | Accuracy Range | Computational Cost |

|---|---|---|---|

| COSMO-RS | Thermodynamic properties | Moderate | Low |

| DFT calculations | Reaction mechanisms | High for trends | High |

| Machine learning | Property screening | Variable | Moderate |

| Hybrid approaches | Optimized predictions | Enhanced | Moderate |

Molecular dynamics simulations provide complementary information about ionic liquid structure and dynamics relevant to catalytic applications [29]. These simulations reveal ion association patterns, diffusion coefficients, and local environments around catalytic sites [29]. The incorporation of polarizable force fields improves the accuracy of ionic liquid simulations [29].

The application of computational assessment methodologies enables systematic optimization of ionic liquid catalysts for cumene production [30]. Structure-property relationships derived from computational studies guide the selection of cation-anion combinations that maximize catalytic activity while minimizing adverse properties such as high viscosity or limited thermal stability [30]. This computational approach accelerates catalyst development and reduces experimental screening requirements [30].

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a sharp, penetrating, aromatic odor.

Color/Form

XLogP3

Boiling Point

152.4 °C

152 °C

306°F

Flash Point

102 °F (39 °C) (Closed cup)

31 °C c.c.

96°F

Vapor Density

Relative vapor density (air = 1): 4.2

Density

Specific gravity: 0.862 at 20 °C/4 °C

Relative density (water = 1): 0.90

0.86

LogP

log Kow = 3.66

3.66

Odor

... Sharp, penetrating, aromatic odo

Melting Point

-96.0 °C

-96.9°C

-96 °C

-141°F

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

4.50 mmHg

4.5 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 427

8 mmHg

Pictograms

Corrosive;Irritant;Health Hazard

Impurities

Other CAS

68333-89-1

68411-37-0

101316-43-2

Wikipedia

Biological Half Life

Groups of Fischer 344 rats (minimum 4/sex/group) were studied after being exposed to radiolabeled cumene (>98% purity) either by single intravenous dose (35 mg/kg); single oral gavage doses (33 or 1,350 mg/kg); single 6-hr nose-only inhalation (100, 500, or 1,500 ppm); or eight daily oral gavage doses (33 mg/kg), with the eighth dose being radiolabeled. ... Elimination of cumene from the blood appeared as monoexponential with a half-life calculated between 9 to 16 hr for the gavage doses. The pattern of cumene disappearance from the blood in the inhalation studies also appeared to be monoexponential with the half-lives increasing with dose, from 3.9 hr at 100 ppm, to 4.6 hr at 500 ppm, to 6.6 hr at 1,200 ppm.

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

The second industrial process works in the liquid phase at 50 - 80 °C; aluminum chloride or the liquid double compound formed from aluminum chloride, (isopropyl-)benzene, and hydrogen chloride is employed as the catalyst. This complex is separated from the product stream, as a heavy phase and is returned to the alkylation reactor. Except for a small purge stream higher alkylated byproducts are recycled to the alkylation step, whereby essentially complete use of both benzene and propene bound in di- and triisopropylbenzenes is achieved by transalkylation. The yield of cumene, referred to benzene and propene, is 99% and 98 %, respectively.

(1) Alkylation of benzene with propylene (phosphoric acid catalyst), (2) distillation from coal tar naptha fractions or from petroleum.

Manufactured from propylene and benzene utilizing an acidic catalyst, eg, solid phosphoric acid.

High purity cumene can be easily produced from either refining or steam cracker-derived propylene.

General Manufacturing Information

Benzene, (1-methylethyl)-, oxidized, polyphenyl residues: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Petroleum refineries

Benzene, (1-methylethyl)-, distn. residues: ACTIVE

All other basic organic chemical manufacturing

Cyclic crude and intermediate manufacturing

Paint and coating manufacturing

Petrochemical manufacturing

Petroleum refineries

Transportation equipment manufacturing

Wholesale and retail trade

Benzene, (1-methylethyl)-: ACTIVE

Benzene, (1-methylethyl)-, oxidized, sulfurized by-products: INACTIVE

Occurs in a variety of petroleum distillates and commercial solvents

Union Carbide's 640 million lb per yr Penuelas, PR and Marathon Oil's 210 million lb per yr Texas City, TX plant are on standby; Monsanto closed its Alvin, TX plant IN 1983

Isopropylbenzene forms a charge-transfer complex with ozone in a number of solvents. When this charge-transfer complex was photolyzed at -75 °C or warmed greater than -40 °C, reactions formed cumyl hydrotrioxide and ring-ozonated products (in a ratio of 70/30).

Thirty-second highest-volume chemical produced in U.S. (1991).

Analytic Laboratory Methods

Method: OSHA PV2137; Procedure: gas chromatography with flame ionization detector; Analyte: cumene; Matrix: air; Detection Limit: 8.4 ppb (41 ug/cu m).

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: cumene; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.18ug/L.

Method: EPA-NERL 502.2; Procedure: gas chromatography with photoionization detector; Analyte: cumene; Matrix: finished drinking water, raw source water, or drinking water in any treatment stage; Detection Limit: 0.05 ug/L.

For more Analytic Laboratory Methods (Complete) data for Isopropylbenzene (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

CUMENE IN URINE WAS ANALYZED BY GAS-CHROMATOGRAPHY AND FLAME IONIZATION DETECTION.

Storage Conditions

Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet. Separate from oxidizing materials, nitric acid, sulfuric acid.

Storage temperature: Ambient.

Stability Shelf Life

Dates

Cumene Contamination in Groundwater: Observed Concentrations, Evaluation of Remediation by Sulfate Enhanced Bioremediation (SEB), and Public Health Issues

John P Herman, Lauren Redfern, Christopher Teaf, Douglas Covert, Peter R Michael, Thomas M MissimerPMID: 33198342 DOI: 10.3390/ijerph17228380

Abstract

Isopropylbenzene (cumene) is commonly encountered in groundwater at petroleum release sites due to its natural occurrence in crude oil and historical use as a fuel additive. The cumene concentrations detected at these sites often exceed regulatory guidelines or standards for states with stringent groundwater regulations. Recent laboratory analytical data collected at historical petroleum underground storage tank (UST) release sites have revealed that cumene persists at concentrations exceeding the default cleanup criterion, while other common petroleum constituents are below detection limits or low enough to allow natural attenuation as a remediation strategy. This effectively makes cumene the driver for active remediation at some sites. An insignificant amount of research has been conducted for the in-situ remediation of cumene. Sulfate Enhanced Biodegradation (SEB) is evaluated in a field case study. The results from the field case study show an approximate 92% decrease in plume area following three rounds of SEB injections. An additional objective of this research was to determine the cumene concentration in fuels currently being used to determine future impacts. A review of safety data sheets from several fuel suppliers revealed that cumene concentrations in gasoline are reported typically as wide ranges due to the proprietary formulations. Several fuels from different suppliers were analyzed to determine a baseline of cumene concentration in modern fuels. The results of the analysis indicated that cumene accounts for approximately 0.01% (diesel) to 0.13% (premium gasoline) of the overall fuel composition. Cumene generally is considered to be of low human health toxicity, with the principal concern being eye, skin, and respiratory irritation following inhalation of vapors in an occupational setting, but it has been regulated in Florida at very low concentrations based on organoleptic considerations.Degradation of N-nitrosodimethylamine and its amine precursors by cumene-induced Rhodococcus sp. strain L4

Warangkana Na-Phatthalung, Charongpun Musikavong, Oramas SuttinunPMID: 31089839 DOI: 10.1007/s10532-019-09876-9

Abstract

N-nitrosodimethylamine (NDMA) is a potential carcinogen that is produced as a disinfection by-product of chloramination or chlorination process in water and wastewater treatment systems. The ability of the dioxygenase-expressing bacteria, Rhodococcus sp. strain L4, to degrade NDMA after induction with cumene was examined in the presence and absence of its potential precursors. Dimethylamine (DMA), aniline (AN) and humic acid (HA) were selected as the precursors. The induced bacteria were able to degrade NDMA from initial concentrations ranging between 1 and 10 mg Lto an undetectable level (< 0.24 µg L

) while there was no degradation of NDMA by the corresponding non-induced strain. The specific first-order degradation rate of NDMA ranged from 0.337 to 0.426 μg g-protein

h

. Successful removal of all precursors was achieved by the induced bacteria. The presence of DMA had no negative effect on NDMA degradation. In contrast, a lag period was observed for the degradation of NDMA when AN or HA was present (except for the presence of 0.1 mg L

AN). In the presence of all precursors, NDMA degradation was negatively affected by the increased concentration (from 1 to 10 mg L

) of all precursors.

Contribution of 2-Propenesulfenic Acid to the Antioxidant Activity of Allicin

Kensuke Seki, Junya Ishikawa, Youji OkadaPMID: 29660783 DOI: 10.1111/1750-3841.14145

Abstract

We re-examined the antioxidative mechanism of allicin as a radical scavenger on the basis of the reactivity toward 2, 2-diphenyl-1-picrylhydrazyl (DPPH) and peroxyl radicals. Initially, it was found that allicin decomposed more rapidly in n-hexane and chlorobenzene than in acetonitrile, ethanol, and ethanol/water solutions and decomposed into ajoene and vinyldithiins in these solvents. Furthermore, the decomposition of allicin and the following formations of ajoene and vinyldithiins from allicin were accelerated by the reaction of allicin with DPPH and peroxyl radicals. These results show that 2-propenesulfenic acid, which arises by Cope elimination from allicin, is proposed to contribute to scavenge these radicals because ajoene and vinyldithiins were produced from allicin through the use of 2-propenesulfenic acid. Next, allicin was more effective at inhibiting the linoleic acid oxidation at 50 °C than at 30 °C and in cyclohexane than in acetonitrile. These results indicate that allicin decomposed rapidly at high temperatures in a hydrogen-bond-acceptor solution to 2-propenesulfenic acid. In addition, 2-propene-1-sulfinothionic acid S-methyl ester, which does not produce sulfenic acid through Cope elimination, has no activity against the radicals. On the other hand, methanesulfinothionic acid S-2-propenyl ester, which produces methanesulfenic acid through Cope elimination, has the same or increased activity as its allicin against the radicals. Based on these results, the Cope elimination product, sulfenic acid, from thiosulfinates with an α-sulfenyl proton was found to make a larger contribution to the radical scavenger than that of allicin itself.We examined the antioxidant activity of allicin on the oxidation of cumene and linoleic acid in homogeneous solutions. It is obvious from these results that 2-propenesulfenic acid was found to make a larger contribution to the radical scavenger than that of allicin itself.

Occupational exposure limits for cumene, 2,4-dichlorophenoxy acetic acid, silicon carbide whisker, benzyl alcohol, and methylamine, and carcinogenicity, occupational sensitizer, and reproductive toxicant classifications

Committee for Recommendation of Occupational Exposure Limits, Japan Society for Occupational Health, Atsuko Araki, Kenichi Azuma, Ginji Endo, Yoko Endo, Tetsuhito Fukushima, Kunio Hara, Koji Harada, Hajime Hori, Seichi Horie, Masayoshi Ichiba, Gaku Ichihara, Masayuki Ikeda, Akiyoshi Ito, Yuki Ito, Satoko Iwasawa, Takeyasu Kakumu, Michihiro Kamijima, Kanae Karita, Takahiko Katoh, Toshio Kawai, Toshihiro Kawamoto, Shinji Kumagai, Yukinori Kusaka, Akiko Matsumoto, Muneyuki Miyagawa, Hiroyuki Miyauchi, Yasuo Morimoto, Kasuke Nagano, Hisao Naito, Tamie Nakajima, Makiko Nakano, Tetsuo Nomiyama, Hirokazu Okuda, Masayuki Okuda, Kazuyuki Omae, Haruhiko Sakurai, Kazuhiro Sato, Tomotaka Sobue, Yasushi Suwazono, Toru Takebayashi, Tatsuya Takeshita, Akito Takeuchi, Ayano Takeuchi, Masatoshi Tanaka, Shigeru Tanaka, Teruomi Tsukahara, Masashi Tsunoda, Susumu Ueno, Jun Ueyama, Yumi Umeda, Kenya Yamamoto, Yuko Yamano, Takenori Yamauchi, Eiji YanoPMID: 31290260 DOI: 10.1002/1348-9585.12073

Abstract

Graphitic carbon nitride nanofibers in seaweed-like architecture for gas chromatographic separations

Yunzhong Zheng, Qing Han, Meiling Qi, Liangti QuPMID: 28363415 DOI: 10.1016/j.chroma.2017.03.060

Abstract

Seaweed-like graphitic carbon nitride (g-CN

) has a unique porous architecture composed of interlocking g-C

N

nanofibers (NF-C

N

) with much higher surface area than bulk g-C

N

and shows good potential in separation science. This work investigated the separation performance of NF-C

N

as stationary phase for capillary gas chromatographic (GC) separations. The NF-C

N

column exhibits weak polarity and high column efficiency of 4728 plates/m for n-dodecane. Importantly, it displays good separation performance for a wide range of analytes and shows different retention behaviors from the bulk g-C

N

column and commercial HP-5MS column with 5% phenylpolysiloxane. Particularly, it shows high resolving capability for both aliphatic and aromatic isomers. In addition, NF-C

N

column has high thermal stability up to 280°C and good separation repeatability with relative standard deviation (RSD) values in the range of 0.29-0.61% for intra-day, 0.56-1.1% for inter-day and 2.0-4.9% for between-column, respectively. Moreover, it was applied for the determination of isomer impurities in real samples, showing good potential in GC applications.

Analysis of Metabolites and Carbon Balance in the Biofilteration of Cumene Using Loofa Sponge as Biofilter Media

Amrita Shahi, B N Rai, R S SinghPMID: 27130685 DOI: 10.1007/s12010-016-2102-z

Abstract

A laboratory-scale biofilter study was performed to treat cumene-inoculated mixed culture of bacterial community and loofa sponge (Luffa cylindrica) as support media for a period of 120 days in five distinct phases. The removal efficiency was obtained in the range of 40-85 % with maximum elimination capacity of 700 g m(-3) h(-1) at the inlet load of 1167 g m(-3) h(-1). The result demonstrated that loofa sponge is good support media for the removal of cumene at higher loading rates. Loofa sponge was characterized via chemical analysis and analytical techniques such as XRD; FTIR; XPS; and CHN, and the result obtained confirms its suitability as biofilter media. The SEM results of loofa with inoculum shows the formation of a biofilm layer on the surface of loofa. The GC-MS analysis of leachate confirms the presence of different organic compounds such as acetaldehyde and 4-hydroxy-2-oxopentanoic acids which are stable metabolites during cumene biodegradation. About 12.69 % of carbon present in inlet cumene was converted to biomass.[Interlaboratory Study on Volatiles Test for Food-Contacting Polystyrene Products]

Hironori Sonobe, Motoh Mutsuga, Takashi Abe, Tomoyuki Abe, Yutaka Abe, Ikue Ohsaka, Haruka Ohno, Hiroyuki Ohno, Yuichiro Ohno, Masaki Ohata, Asako Ozaki, Yoshiteru Kakihara, Hisashi Kobayashi, Hiroshi Shibata, Haruko Sekido, Noriko Takasaka, Yu Takenaka, Yoshiyasu Tajima, Aoi Tanaka, Hiroyuki Tonooka, Toru Nakanishi, Chie Nomura, Nahoko Haneishi, Masato Hayakawa, Akinori Hikida, Sigetomo Matsuyama, Toshihiko Miura, Miku Yamaguchi, Kazunari Watanabe, Kyoko Sato, Hiroshi AkiyamaPMID: 27784869 DOI: 10.3358/shokueishi.57.169

Abstract

Using polystyrene, acrylonitrile-styrene resin and acrylonitrile-butadiene-styrene resin pellets as samples, an interlaboratory study was performed to evaluate the volatiles test method, based on the specifications described in the Japanese Food Sanitation Law for food-contacting polystyrene products. The study was conducted with the participation of twenty-one laboratories. Each laboratory quantified the contents of styrene, toluene, ethylbenzene, isopropylbenzene and propylbenzene in three test pellets using GC-FID, GC-MS or headspace-GC-FID. Statistical analysis revealed that the repeatability (RSDr) and reproducibility (RSDr) were 1.0-2.6 and 2.5-5.5% for the GC-FID method. The values of the performance parameters fulfilled the requirements (RSDr: 10%, RSDr: 25%), and the performance is sufficient for specifications testing. The RSDr and RSDr of results obtained using the GC-MS and HS-GC methods were 1.4-7.8 and 4.9-13%(GC-MS), and 2.0-2.6 and 3.3-6.9%(HS-GC-FID), respectively. The quantified levels were similar to those obtained with GC-FID. The study suggests that the GC-MS and HS-GC methods can be employed as alternative methods to the GC-FID method.Synthesis of isotopically labelled 2-isopropylthioxanthone from 2,2'-dithiosalicylic acid and deuterium cumene

Chao Fang, Weicheng Yang, Chao Yang, Haoran Wang, Kai Sun, Yong LuoPMID: 27123759 DOI: 10.1002/jlcr.3400

Abstract

Two efficient synthetic routes of stable deuterium labelled 2-isopropylthioxanthone were presented with 98.1% and 98.8% isotopic abundance in acceptable yields and excellent chemical purities. Their structures and the isotope-abundance were confirmed according to proton nuclear magnetic resonance and liquid chromatography-mass spectrometry.Discovery of New E-Selectin Inhibitors by Virtual Screening, Fluorescence Binding Assays, and STD NMR Experiments

Pabla A Barra, Verónica A Jiménez, José A Gavin, Antonio H Daranas, Joel B AlderetePMID: 26999373 DOI: 10.1002/cmdc.201600058

Abstract

E-selectin is an endothelial protein that participates in the adhesion of metastatic cancer cells, and is therefore a relevant target for antitumor therapeutic intervention. In this work, virtual screening was used to identify new E-selectin inhibitors from a subset of drug-like molecules retrieved from the ZINC database, including the physiological ligand sLe(x) as reference structure (PDB ID: 1G1T). Four hits were chosen and subjected to molecular dynamics simulations and fluorescence binding assays, which led to the determination of experimental dissociation constants between 333 and 1012 μm. The candidate with the highest affinity was studied by saturation transfer difference (STD) NMR experiments and complete relaxation and conformational exchange matrix analysis of saturation transfer (CORCEMA-ST), aimed at identifying the preferable binding mode with E-selectin. Our results revealed that this new inhibitor binds more strongly than sLe(x) in the E-selectin binding site, in good agreement with simulation predictions. These properties will prove valuable for the future design of drugs that target E-selectin.Computer Simulation Studies of the Mechanism of Hydrotrope-Assisted Solubilization of a Sparingly Soluble Drug Molecule

Shubhadip Das, Sandip PaulPMID: 26982198 DOI: 10.1021/acs.jpcb.5b11902